

# Tiron synthesis and purification methods

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## Compound of Interest

Compound Name: Tiron

Cat. No.: B1586280

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An In-depth Technical Guide to the Synthesis and Purification of **Tiron**

This guide provides a comprehensive overview of the synthesis and purification of **Tiron** (disodium 4,5-dihydroxy-1,3-benzenedisulfonate), a versatile chelating agent and analytical reagent. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and characterization methods.

## Synthesis of Tiron

**Tiron** is commercially synthesized through the sulfonation of catechol. This process involves the reaction of catechol with a sulfonating agent, typically concentrated sulfuric acid or oleum, followed by neutralization with a sodium base to yield the disodium salt.

## Chemical Reaction

The overall reaction for the synthesis of **Tiron** is as follows:

## Experimental Protocol: Sulfonation of Catechol

This protocol is based on established industrial synthesis methods.

Materials:

- Catechol ( $C_6H_4(OH)_2$ )
- Concentrated Sulfuric Acid ( $H_2SO_4$ , 98%)

- Sodium Hydroxide (NaOH) solution (47% w/w)
- Isopropanol
- Deionized Water

#### Procedure:

- **Reaction Setup:** In a 1 L reaction flask equipped with a mechanical stirrer and a thermometer, carefully add 682 g of concentrated sulfuric acid.
- **Addition of Catechol:** While stirring, slowly add 150 g of catechol to the sulfuric acid at room temperature.
- **Sulfonation:** Heat the reaction mixture to 85-95°C and maintain this temperature for 5 hours with continuous stirring to ensure complete disulfonation.
- **Cooling:** After 5 hours, cool the reaction mixture to 50°C.
- **Neutralization and Precipitation:** Slowly add 231.9 g of a 47% sodium hydroxide solution to the cooled reaction mixture. The disodium salt of **Tiron** will precipitate out of the solution.
- **Crystallization:** Further cool the mixture to 15-25°C to ensure complete precipitation.
- **Filtration:** Filter the precipitate using a Büchner funnel.
- **Washing:** Wash the collected solid three times with 115 g of isopropanol to remove residual impurities.
- **Drying:** Dry the purified **Tiron** under vacuum at 60°C to a constant weight.

## Quantitative Data: Synthesis

The following table summarizes the typical quantitative data associated with the synthesis of **Tiron**.

Parameter	Value	Reference
Starting Material	Catechol	[1]
Sulfonating Agent	Concentrated Sulfuric Acid	[1]
Neutralizing Agent	Sodium Hydroxide	[1]
Reaction Temperature	85-95 °C	[1]
Reaction Time	5 hours	[1]
Typical Yield	68-73%	[2][3]
Appearance of Product	Off-white solid	[3]

## Purification of Tiron

The primary method for the purification of **Tiron** is recrystallization from water. For higher purity requirements, chromatographic techniques can be employed.

## Recrystallization from Water

Protocol:

- **Dissolution:** In a beaker, dissolve the crude **Tiron** in a minimum amount of hot deionized water by heating the mixture to its boiling point.
- **Hot Filtration (Optional):** If insoluble impurities are present, perform a hot gravity filtration to remove them.
- **Cooling and Crystallization:** Allow the hot, clear solution to cool slowly to room temperature, undisturbed, to promote the formation of large crystals. Further cooling in an ice bath can maximize the yield.
- **Collection of Crystals:** Collect the purified crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

- **Drying:** Dry the purified crystals in a vacuum oven at 60°C.

#### Quantitative Data: Recrystallization

Parameter	Value
Solvent	Water
Expected Recovery	85-95%
Expected Purity	>99%

## Alternative Purification: Ion-Exchange Chromatography

For applications requiring exceptionally high purity, ion-exchange chromatography can be utilized to remove trace ionic impurities.

#### Principle:

**Tiron** is an anionic compound due to its sulfonate groups. Anion-exchange chromatography separates molecules based on their net negative charge. A stationary phase with a positive charge is used to bind anionic molecules, which can then be eluted by increasing the salt concentration of the mobile phase.

#### Hypothetical Protocol:

- **Column:** A strong anion-exchange column (e.g., quaternary ammonium-based resin).
- **Mobile Phase A:** Deionized water.
- **Mobile Phase B:** 1 M NaCl in deionized water.
- **Equilibration:** Equilibrate the column with Mobile Phase A.
- **Sample Loading:** Dissolve the **Tiron** sample in Mobile Phase A and load it onto the column.
- **Elution:** Elute the bound **Tiron** using a linear gradient of Mobile Phase B (e.g., 0-100% over 30 minutes).

- Fraction Collection and Analysis: Collect fractions and analyze for **Tiron** content and purity using HPLC.
- Desalting: Combine the pure fractions and remove the salt (e.g., by dialysis or reverse osmosis).

## Purity Analysis: High-Performance Liquid Chromatography (HPLC)

The purity of **Tiron** can be effectively determined by reverse-phase HPLC.

### HPLC Method Parameters

The following table outlines a typical HPLC method for the analysis of **Tiron**.[\[4\]](#)

Parameter	Specification
Column	Newcrom R1 or equivalent C18 column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile and Water with Phosphoric Acid
Gradient	Isocratic or gradient elution (e.g., 10-90% Acetonitrile over 20 min)
Flow Rate	1.0 mL/min
Detection	UV at 254 nm
Injection Volume	10 µL
Column Temperature	30 °C

### Expected Results

A successful separation will show a single major peak corresponding to **Tiron**, with any impurities appearing as smaller, well-resolved peaks. The purity is calculated based on the relative peak areas.

## Characterization of Tiron

The identity and purity of synthesized **Tiron** can be confirmed using various spectroscopic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR ( $\text{D}_2\text{O}$ ):

Chemical Shift (ppm)	Multiplicity	Assignment
~7.5	s	Aromatic H
~7.0	s	Aromatic H

Note: The exact chemical shifts may vary depending on the solvent and concentration.

$^{13}\text{C}$  NMR ( $\text{D}_2\text{O}$ ):

Chemical Shift (ppm)	Assignment
~145	C-OH
~130	C-SO <sub>3</sub> Na
~120	Aromatic CH
~115	Aromatic CH

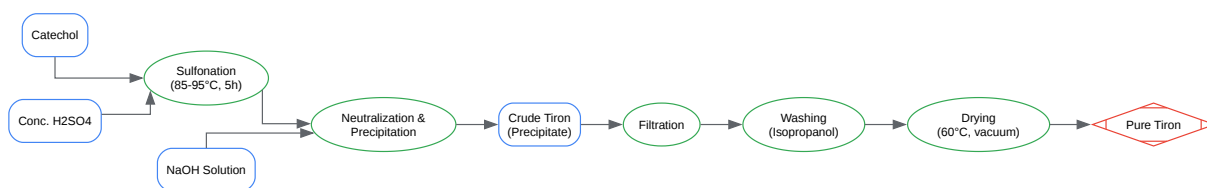
### Fourier-Transform Infrared (FT-IR) Spectroscopy

Characteristic FT-IR Peaks:

Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group
3400-3200 (broad)	O-H stretch	Phenolic -OH
~1600, ~1470	C=C stretch	Aromatic ring
~1380	O-H bend	Phenolic -OH
~1230	C-O stretch	Phenolic C-O
~1190, ~1040	S=O stretch	Sulfonate group

## Visualizations

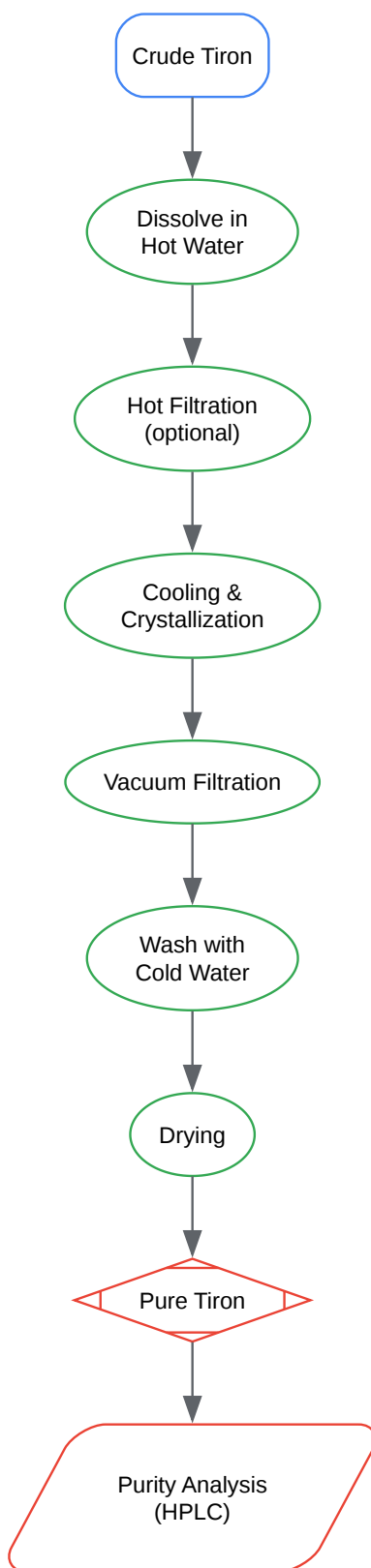
### Tiron Synthesis Workflow



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Caption: Workflow for the synthesis of **Tiron**.

### Tiron Purification Workflow



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Caption: General workflow for the purification of **Tiron**.



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## References

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